molecular formula C18H13FN2O3S B4613897 N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

Cat. No.: B4613897
M. Wt: 356.4 g/mol
InChI Key: VLVRAVVROFRYMY-RVDMUPIBSA-N
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Description

N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide is a useful research compound. Its molecular formula is C18H13FN2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.06309162 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Polyamides with Thiophene and Furane

New Fluorescent Crosslinked Aromatic Polyamides containing phenylen, thiophene, and furane groups have been synthesized, showing potential for heat-sensitive devices. The crosslinking mechanism influences fluorescence, with thermal treatment affecting fluorescence intensity and stability. These compounds exhibit high emission fluorescence and are characterized for their thermal decomposition correlation to chemical structure, highlighting their application potential in heat-sensitive devices (Sánchez et al., 2015).

Electrochromic and Fluorescent Polymers

Highly Stable Electrochromic and Electrofluorescent Polyamide containing bis(diphenylamino)-fluorene units has been developed. These polyamides show excellent solubility, thermal stability, and reversible electrochromic characteristics, suggesting their utility in applications requiring multicolor changes and fluorescence modulation (Sun et al., 2016).

Polymerization and Fluorination Effects

Nickel-catalyzed Carbodifunctionalization of N-vinylamides enables the synthesis of protected α,α-difluoro-γ-amino acid esters, showcasing a method to incorporate fluorinated motifs into complex molecules for potential applications in peptide chemistry and protein engineering (Yang et al., 2020).

Electropolymerization of Bis(2-(3,4-ethylenedioxy)thienyl) Monomers

Electrochromic Conducting Polymers have been synthesized via electropolymerization, demonstrating low oxidation potentials and stability. These findings open avenues for developing materials with adjustable electronic properties for various applications, including smart windows and electronic devices (Sotzing et al., 1996).

Properties

IUPAC Name

N-[(E)-3-(4-fluoroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-12-5-7-13(8-6-12)20-17(22)15(11-14-3-2-10-25-14)21-18(23)16-4-1-9-24-16/h1-11H,(H,20,22)(H,21,23)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVRAVVROFRYMY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide
Reactant of Route 2
N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide

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